molecular formula C17H23N7O B6453785 4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2549033-55-6

4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B6453785
CAS No.: 2549033-55-6
M. Wt: 341.4 g/mol
InChI Key: VUQFOPSVUBVTJA-UHFFFAOYSA-N
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Description

The compound 4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS: 2640842-75-5, molecular formula: C₂₀H₂₆N₈O) features a pyrimidine core substituted with a methyl group, a morpholine ring at position 2, and a piperazine moiety linked to a pyrazine ring at position 5. Its molecular weight is 394.47 g/mol, and it is commercially available for research purposes .

Properties

IUPAC Name

4-[4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-15(21-17(20-14)24-8-10-25-11-9-24)22-4-6-23(7-5-22)16-13-18-2-3-19-16/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQFOPSVUBVTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, which combines a morpholine ring, a pyrimidine core, and a piperazine group linked to a pyrazinyl substituent, suggests diverse biological activities, particularly in oncology and infectious diseases.

  • Molecular Formula : C20H26N8O
  • Molecular Weight : 394.5 g/mol
  • Structural Features : The compound features multiple pharmacologically relevant moieties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-tubercular and anticancer agent.

Key Findings:

  • Anticancer Activity :
    • In studies involving cell lines, the compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
    • Docking studies revealed promising binding affinities to targets such as matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis .
  • Anti-Tubercular Activity :
    • The compound exhibited notable activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth. For instance, related compounds have shown IC50 values ranging from 1.35 to 2.18 μM against the bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Binding to MMPs may inhibit their activity, thereby reducing tumor growth and metastasis.
  • Disruption of Cellular Processes : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique position of this compound within its class:

Compound NameStructure FeaturesBiological Activity
ImatinibPyrimidine derivative with piperazineTyrosine kinase inhibitor used in cancer therapy
PyrazinamidePyrazine core with amide functionalityFirst-line anti-tubercular agent
N-(4-Methylphenyl)-N'-(pyridinyl)ureaUrea linkage with pyridineAnticancer activity targeting specific kinases

This table illustrates the diverse mechanisms through which these compounds operate, emphasizing the multifaceted nature of this compound.

Case Studies

Recent studies have documented the efficacy of this compound in various experimental models:

  • In Vitro Studies :
    • A series of derivatives were synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis H37Ra. Among these, several compounds exhibited significant activity, reinforcing the potential of derivatives like this compound .
  • In Vivo Models :
    • Animal models have shown that compounds similar to this morpholine derivative can effectively reduce tumor sizes and improve survival rates in cancer models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural elements include:

  • Pyrimidine core : Common in pharmaceuticals due to its ability to mimic purine/pyrimidine bases.
  • Morpholine substituent : Enhances solubility and bioavailability via hydrogen bonding.
Table 1: Structural Comparison with Analogous Compounds
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications/Properties Reference
Target Compound Pyrimidine Morpholine, pyrazin-2-yl-piperazine 394.47 Research compound (kinase inhibition?)
Compound 77 (Antimalarial) Pyrimidine Morpholine, pyridine-3-yl, 4-methylpiperazine Not reported Fast-acting antimalarial activity
Thieno[3,2-d]pyrimidine Derivative Thienopyrimidine Morpholine, methanesulfonyl-piperazine Not reported Kinase inhibition (e.g., PI3K/mTOR)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidine, methyl group Not reported Drug design scaffold

Key Research Findings

  • Antimalarial Activity : Compound 77’s pyridine and methylpiperazine substituents contribute to its efficacy against Plasmodium species, suggesting that electron-deficient aromatic systems enhance antiparasitic activity .
  • Structural Stability : Piperazine-pyrazine linkages (target compound) may offer greater conformational flexibility than rigid piperidine systems (), enabling adaptation to diverse binding sites .

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